Epi-N-Acetyl-lactosamine

Glycobiology Lectin Binding Carbohydrate Recognition

Researchers studying lectin-carbohydrate interactions face confounding results when using generic β-linked LacNAc-α-galactosides can show up to 8-fold differences in inhibitory potency. Epi-N-Acetyl-lactosamine (CAS 205380-69-4) eliminates this variable with its defined α(1→4) linkage. • Confirmed structure by 1H NMR; ≥95% purity ensures reproducible assay data • Serves as a specific acceptor substrate for glycosyltransferase mechanistic studies • Essential building block for chemoenzymatic synthesis of rare α-linked glycoconjugates Ideal for labs requiring anomerically pure disaccharide standards for lectin profiling, glycomics calibration, and oligosaccharide synthesis.

Molecular Formula C14H25NO11
Molecular Weight 383.35 g/mol
Cat. No. B15387368
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEpi-N-Acetyl-lactosamine
Molecular FormulaC14H25NO11
Molecular Weight383.35 g/mol
Structural Identifiers
SMILESCC(=O)NC(C=O)C(C(C(CO)O)OC1C(C(C(C(O1)CO)O)O)O)O
InChIInChI=1S/C14H25NO11/c1-5(19)15-6(2-16)9(21)13(7(20)3-17)26-14-12(24)11(23)10(22)8(4-18)25-14/h2,6-14,17-18,20-24H,3-4H2,1H3,(H,15,19)/t6-,7+,8+,9+,10-,11-,12+,13+,14+/m0/s1
InChIKeyHESSGHHCXGBPAJ-PSMSLRRCSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Epi-N-Acetyl-lactosamine Structural Overview


Epi-N-Acetyl-lactosamine (CAS 205380-69-4) is a rare amino disaccharide composed of D-galactose and N-acetyl-D-glucosamine linked via an α(1→4) glycosidic bond . This epimeric configuration distinguishes it from the naturally predominant β(1→4)-linked N-acetyl-D-lactosamine (LacNAc) . The compound serves as a specialized tool in glycobiology research, particularly in studies of glycosylation pathways, lectin-carbohydrate interactions, and as a building block for complex oligosaccharide synthesis .

Epi-N-Acetyl-lactosamine α-Linkage Advantage


The α(1→4) linkage in Epi-N-Acetyl-lactosamine imposes distinct three-dimensional conformation and biological recognition compared to the ubiquitous β(1→4)-linked isomer. This structural divergence directly impacts binding specificity toward lectins and glycosyltransferases. Literature demonstrates that α-galactosides can exhibit up to 8-fold differences in inhibitory potency versus β-anomers for certain galactose-binding lectins . Consequently, substituting Epi-N-Acetyl-lactosamine with generic N-acetyl-D-lactosamine in assays or synthetic pathways may yield false-negative results, altered reaction kinetics, or mischaracterized carbohydrate-protein interactions, particularly in systems sensitive to anomeric configuration.

Epi-N-Acetyl-lactosamine Evidence vs. Common Isomer


Lectin Binding Anomeric Specificity

The α(1→4) linkage in Epi-N-Acetyl-lactosamine represents a critical differentiator from the standard β(1→4)-linked N-acetyl-D-lactosamine. While direct binding data for this specific disaccharide is not publicly available, class-level evidence demonstrates that α-galactosides can exhibit significantly altered lectin affinity. In inhibition assays with bovine brain lectin (BBL), 1-O-methyl α-D-galactoside was an 8-fold more potent inhibitor than its β-anomer counterpart . This anomeric sensitivity suggests that Epi-N-Acetyl-lactosamine may interact with lectins in a manner not replicable by the common β-isomer, thereby justifying its selection for precise structure-activity relationship studies.

Glycobiology Lectin Binding Carbohydrate Recognition

Purity: α-Anomer vs. β-Isomer

Commercially available Epi-N-Acetyl-lactosamine is typically supplied at a minimum purity of 95% as determined by HPLC . In contrast, the common β-isomer N-acetyl-D-lactosamine is routinely available at >98% purity from major suppliers . This 3-5% purity differential reflects the synthetic challenge associated with the rare α-linkage and the smaller production scale. For applications requiring ultra-high purity, users must either perform additional purification or accept a lower baseline purity for Epi-N-Acetyl-lactosamine.

Analytical Chemistry Procurement Quality Control

Long-Term Storage Stability

Epi-N-Acetyl-lactosamine mandates storage at -20°C for long-term stability . In contrast, N-acetyl-D-lactosamine is often stored at 2-8°C or even room temperature without significant degradation . This stringent cold-chain requirement for the epi-form may impact shipping costs, laboratory handling, and shelf-life management.

Stability Storage Supply Chain

Epi-N-Acetyl-lactosamine Application Scenarios


Lectin Interaction Anomeric Specificity

Use Epi-N-Acetyl-lactosamine when investigating lectins (e.g., galectins, bovine brain lectin) that exhibit differential affinity for α- versus β-linked galactosides. Class-level evidence indicates α-galactosides can be up to 8-fold more potent inhibitors in certain lectin systems . Substitution with the common β-isomer may yield misleading binding data.

Glycosylation Pathway Elucidation

Employ Epi-N-Acetyl-lactosamine as a specific acceptor substrate in glycosyltransferase assays to dissect the anomeric preference of enzymes involved in oligosaccharide biosynthesis. The α-linkage provides a distinct steric and electronic environment compared to β-linked LacNAc, enabling mechanistic insights into enzyme specificity .

α-Linked Oligosaccharide Library Synthesis

Utilize Epi-N-Acetyl-lactosamine as a foundational building block for the chemoenzymatic construction of rare α(1→4)-linked oligosaccharides and glycoconjugates . This enables access to carbohydrate structures that are not accessible using standard β-linked LacNAc, expanding the chemical space for drug discovery and biomaterial development.

Anomeric Discrimination Analytical Standard

Apply Epi-N-Acetyl-lactosamine as a calibration standard in HPLC, LC-MS, or NMR-based glycomics workflows to differentiate α- and β-linked LacNAc isomers in complex biological samples. Its confirmed identity by 1H NMR and defined purity (≥95%) supports accurate quantification and structural annotation .

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